![molecular formula C10H12O4S B1386324 4-(Ethylsulfonylmethyl)benzoic acid CAS No. 879088-43-4](/img/structure/B1386324.png)
4-(Ethylsulfonylmethyl)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(Ethylsulfonylmethyl)benzoic acid consists of a benzoic acid core with an ethylsulfonylmethyl group attached. The molecular weight of this compound is 228.27 g/mol.Safety and Hazards
The safety data sheet for a related compound, benzoic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure .
Mechanism of Action
Target of Action
It is structurally similar to benzoic acid, which is known to have antimicrobial properties . Benzoic acid is a fungistatic compound widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .
Mode of Action
Benzoic acid, a structurally related compound, works by creating an unfavorable environment for microbial growth, thereby inhibiting the growth of fungi and bacteria .
Biochemical Pathways
Benzoic acid derivatives, such as 2-amino benzoic acid derivatives, have been found to exhibit antimicrobial activity . The QSAR studies indicated that the effect of structural parameters like LUMO, 3χv, and W on the antimicrobial activity of 2-amino benzoic acid derivatives .
Pharmacokinetics
The pharmacokinetics of local anesthetics, which are weak bases with a structure consisting of an aromatic half connected to a substituted amine through an ester amide linkage, like benzoic acid, have been studied . The onset of action is related to pKa, and the duration of action is associated with the extent of protein binding .
Result of Action
Benzoic acid, a structurally related compound, is known to inhibit the growth of fungi and bacteria, acting as a preservative in food .
Action Environment
The suzuki–miyaura cross-coupling reaction, which involves organoboron reagents, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-(ethylsulfonylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-15(13,14)7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWFAFAXVZZTBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfonylmethyl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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